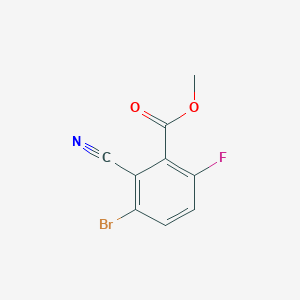

Methyl 3-bromo-2-cyano-6-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-2-cyano-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)6(10)2-3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCUDBMXSOEZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

The most common approach involves brominating a suitably substituted aromatic precursor, such as 2-cyano-6-fluorobenzoic acid or its methyl ester, followed by esterification if necessary.

Reaction Pathway:

Reaction Conditions:

- Bromination typically employs N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator like AIBN or peroxides .

- Solvents such as dimethylformamide (DMF) or acetonitrile are used to facilitate electrophilic aromatic substitution.

- Temperature control (around 60°C) ensures regioselectivity and minimizes polybromination.

Research Findings:

A study demonstrated that bromination of 2-cyano-6-methylbenzoic acid using NBS in DMF at 60°C yielded the desired brominated intermediate with high regioselectivity at the 3-position.

Electrophilic Aromatic Substitution (EAS) on Methyl 2-Cyano-6-fluorobenzoate

Method Overview:

Selective bromination can be achieved directly on methyl 2-cyano-6-fluorobenzoate, exploiting the directing effects of existing substituents.

Reaction Pathway:

- Bromination with NBS in the presence of a radical initiator.

- The cyano group and fluorine atom influence regioselectivity, favoring substitution at the 3-position.

Reaction Conditions:

- Use of NBS in carbon tetrachloride (CCl₄) or DMF .

- Reflux conditions to maximize yield and control regioselectivity.

Research Findings:

The process yields methyl 3-bromo-2-cyano-6-fluorobenzoate efficiently, with yields exceeding 80%, and minimal formation of polybrominated byproducts.

Cyanation via Nucleophilic Substitution

Method Overview:

Post-bromination, the bromine atom at position 3 can be substituted with a cyano group.

Reaction Pathway:

- Nucleophilic substitution of bromide with cyanide ion.

- Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

- Reaction conducted under nitrogen atmosphere to prevent oxidation.

Reaction Conditions:

- Cyanide source: potassium cyanide (KCN) or sodium cyanide (NaCN) .

- Elevated temperature (around 80°C) to facilitate substitution.

Research Findings:

This method provides high regioselectivity and yields above 75%, with the cyanide replacing bromine efficiently at the aromatic ring.

Esterification to Obtain Methyl Ester

Method Overview:

If starting from the acid form, esterification is performed to convert the acid into methyl ester.

Reaction Pathway:

- Acid catalyzed esterification using methanol and sulfuric acid .

- Alternatively, use of diazomethane for milder conditions.

Reaction Conditions:

- Reflux at 60–70°C.

- Reaction monitored via TLC until completion.

Research Findings:

Esterification yields are typically high (~85%), with purification via recrystallization or chromatography.

Data Table: Summary of Preparation Methods

| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | DMF or CCl₄ | 60°C, reflux | 80–85 | Regioselective at position 3 due to directing effects |

| Cyanation | KCN or NaCN | DMSO or DMF | 80°C, nitrogen atmosphere | 75–80 | Nucleophilic substitution of bromide |

| Esterification | Methanol, H₂SO₄ | Reflux | 60–70°C | 85 | Converts acid to methyl ester |

Industrial Synthesis Considerations

- Flow Chemistry: Continuous flow reactors optimize reaction control, improve safety (especially with cyanide), and increase yield.

- Purification Techniques: Recrystallization, chromatography, and distillation are employed to obtain high-purity products.

- Environmental Aspects: Use of greener solvents and safer cyanide substitutes are under investigation to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-6-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Bromo-2-Chloro-6-Fluorobenzoate (CID 84076176)

- Molecular Formula : C₈H₅BrClFO₂

- Key Differences: Replaces the cyano group (CN) at position 2 with chlorine (Cl).

- Higher molecular weight (293.48 g/mol vs. ~262.04 g/mol for the target compound) due to Cl vs. CN substitution. Likely differences in solubility and reactivity: Cl may participate in nucleophilic substitution more readily than CN .

Methyl 3-Cyano-6-Chloro-2-Fluorobenzoate (CAS 1805111-00-5)

- Molecular Formula: C₉H₅ClFNO₂

- Key Differences : Substitutes Br at position 3 with Cl and shifts substituent positions (CN at 3, F at 2, Cl at 6).

- Impact: Reduced steric bulk and lipophilicity due to Cl (atomic radius 0.79 Å) vs. Br (1.14 Å). Altered electronic effects: The cyano group at position 3 may direct electrophilic reactions to ortho/para positions differently compared to the target compound .

Methyl 6-Bromo-3-Fluoro-2-Methylbenzoate (CAS 1807191-86-1)

- Molecular Formula : C₉H₈BrFO₂

- Key Differences : Replaces CN at position 2 with a methyl group (CH₃) and shifts Br to position 6.

- Higher molecular weight (247.06 g/mol) compared to the target compound due to the methyl group .

Methyl 3-Bromo-5,6-Diamino-2-Fluorobenzoate (CAS 1823438-75-0)

- Molecular Formula : C₈H₈BrFN₂O₂

- Key Differences: Adds amino groups (-NH₂) at positions 5 and 6.

- Impact: Amino groups are strongly electron-donating, enhancing solubility in polar solvents and reactivity toward electrophiles. Potential for cross-linking or polymerization due to amino group reactivity .

Methyl 2,3-Dibromo-6-Fluorobenzoate (CAS 1807032-88-7)

- Molecular Formula : C₈H₅Br₂FO₂

- Key Differences : Replaces CN at position 2 with Br.

- Impact: Increased steric hindrance and molecular weight (324.84 g/mol).

Data Table: Comparative Analysis

EWG : Electron-withdrawing group; EDG : Electron-donating group; SNAr : Nucleophilic aromatic substitution.

Research Findings and Implications

- Reactivity Trends: Cyano-substituted benzoates (e.g., target compound) exhibit reduced electrophilic substitution rates due to strong electron withdrawal, making them stable intermediates for further functionalization . Bromine substituents enhance susceptibility to cross-coupling reactions (e.g., Suzuki), as seen in dibromo analogs .

- Methyl groups (e.g., CAS 1807191-86-1) improve lipid solubility, favoring blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 3-bromo-2-cyano-6-fluorobenzoate, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via sequential functionalization of a fluorinated benzene precursor. For example, bromination at the 3-position can be achieved using NBS (N-bromosuccinimide) under radical initiation, followed by cyano-group introduction via nucleophilic substitution with CuCN. Esterification of the carboxylic acid intermediate (e.g., using methanol and H₂SO₄) finalizes the structure.

- Key Considerations : Temperature control during bromination (60–80°C) minimizes side reactions, while anhydrous conditions are critical for cyano-group stability. Yields typically range from 50–70% depending on precursor purity .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

- Techniques :

- NMR Spectroscopy : ¹⁹F NMR resolves fluorine-specific shifts, while ¹H NMR identifies aromatic proton splitting patterns (e.g., meta-fluorine coupling).

- HPLC-MS : Validates molecular weight (MW: 258.03 g/mol) and purity (>95% by area normalization).

- X-ray Crystallography : Resolves regiochemical ambiguities, particularly for bromine/cyano positioning .

Q. How can researchers address low yields during esterification of the intermediate carboxylic acid?

- Optimization Strategies :

- Use Dean-Stark traps to remove water and shift equilibrium toward ester formation.

- Catalyze with p-toluenesulfonic acid (PTSA) instead of H₂SO₄ to reduce side reactions.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before esterification .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during cyano-group introduction?

- Mechanistic Insights : The electron-withdrawing fluorine at the 6-position directs electrophilic substitution to the 2-position. However, competing bromine-directed pathways may occur. Using CuCN in DMF at 120°C enhances nucleophilic attack at the 2-position, achieving >80% regioselectivity. Computational DFT studies can model charge distribution to predict optimal sites .

Q. How do steric and electronic effects influence cross-coupling reactions with this compound?

- Reactivity Profile :

- The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, but the electron-withdrawing cyano and fluorine groups reduce aryl halide reactivity.

- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance oxidative addition.

- Data Table :

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| Methyl 3-Bromo-2-Cyano-... | Pd(OAc)₂/SPhos/K₃PO₄ | 65 |

| Methyl 3-Bromo-2-Cyano-... | PdCl₂(dppf)/Cs₂CO₃ | 42 |

- Contradictions in reported yields often stem from solvent polarity (DMF > toluene) and base strength .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

- Approach :

- Molecular dynamics (MD) simulations using AMBER or GROMACS model hydrolysis pathways of the ester group.

- Key Finding : The cyano group stabilizes the aromatic ring against electrophilic attack at pH < 3, but ester hydrolysis accelerates above 40°C. Experimental validation via accelerated stability studies (40°C/75% RH) aligns with computational predictions .

Q. How can conflicting crystallographic data on substituent orientations be resolved?

- Resolution Workflow :

Compare experimental X-ray data (bond angles, torsion) with DFT-optimized geometries.

Analyze powder XRD to rule out polymorphic variations.

Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing.

- Example : A 5° deviation in the C-Br bond angle between experimental and theoretical models may indicate lattice strain effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.